Propane, 1-bromo-3-[(1-methylethyl)thio]-
Description
Contextualization as a Multifunctional Halogenated Thioether
"Propane, 1-bromo-3-[(1-methylethyl)thio]-" is structurally characterized by a propane (B168953) backbone substituted with a bromine atom at one terminus and an isopropylthio group at the other. This arrangement confers upon it the dual reactivity of a haloalkane and a thioether. The carbon-bromine bond is a well-established functional group for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of nucleophiles. wikipedia.org Concurrently, the thioether moiety, with its lone pairs of electrons on the sulfur atom, can act as a nucleophile, be oxidized to sulfoxides and sulfones, or participate in metal-catalyzed cross-coupling reactions. masterorganicchemistry.com
The presence of both functionalities on a single, simple scaffold makes it a highly versatile building block in organic synthesis. It allows for a stepwise or, in some cases, a one-pot reaction sequence where each reactive site can be addressed selectively under different reaction conditions. This multifunctionality is a key aspect of its utility in constructing more elaborate molecules.
Below is a table of computed and, where available for a close isomer, experimental properties for "Propane, 1-bromo-3-[(1-methylethyl)thio]-" and its isomer, "1-Bromo-3-(propylthio)propane."
| Property | Value for Propane, 1-bromo-3-[(1-methylethyl)thio]- | Value for Isomer: 1-Bromo-3-(propylthio)propane |
| Molecular Formula | C6H13BrS | C6H13BrS |
| Molecular Weight | 197.14 g/mol | 197.14 g/mol nih.gov |
| IUPAC Name | 1-Bromo-3-(isopropylthio)propane | 1-Bromo-3-(propylthio)propane |
| CAS Number | Not available | Not available |
| XLogP3 | Not available | 2.9 nih.gov |
| Topological Polar Surface Area | Not available | 25.3 Ų nih.gov |
| Hydrogen Bond Donor Count | 0 | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 1 | 1 nih.gov |
| Rotatable Bond Count | 4 | 4 nih.gov |
Historical Perspective on its Emergence as a Synthetic Reagent
The conceptual foundation for a reagent like "Propane, 1-bromo-3-[(1-methylethyl)thio]-" lies in the long-established principles of organic synthesis. The synthesis of haloalkanes has been a fundamental practice since the 19th century, with methods like the hydrohalogenation of alkenes and the conversion of alcohols to alkyl halides being cornerstone reactions. wikipedia.org Similarly, the formation of thioethers, often through the reaction of a thiolate with an alkyl halide in a variation of the Williamson ether synthesis, has a rich history. wikipedia.orgacs.org
The deliberate combination of these two functionalities in one molecule reflects a more modern approach to synthetic strategy, where efficiency and molecular complexity are built through the use of polyfunctionalized starting materials. The emergence of such reagents is tied to the broader evolution of organic synthesis, which has moved from simple monofunctional transformations to more sophisticated and convergent synthetic designs. The development of methods for the synthesis of thioethers has been an active area of research, with significant progress in metal-catalyzed cross-coupling reactions and the use of various sulfur sources to overcome the challenges associated with the volatility and odor of thiols. thieme-connect.comtaylorandfrancis.compku.edu.cn
The synthesis of "Propane, 1-bromo-3-[(1-methylethyl)thio]-" itself would likely be achieved through a straightforward nucleophilic substitution. A common route would involve the reaction of propane-1,3-dithiol to form the isopropyl thioether on one end, followed by a reaction to introduce the bromine, or more likely, the reaction of isopropyl thiol with a difunctionalized propane derivative such as 1-bromo-3-chloropropane (B140262). google.comgoogle.com
Scope and Significance in Contemporary Chemical Research
In contemporary chemical research, the demand for novel molecules for applications in pharmaceuticals, agrochemicals, and materials science drives the development of versatile synthetic intermediates. "Propane, 1-bromo-3-[(1-methylethyl)thio]-" and similar halogenated thioethers are valuable in this context as they can be used to introduce sulfur-containing motifs into larger molecules. Thioether linkages are present in a number of biologically active compounds and materials with interesting electronic properties. pku.edu.cn
The significance of this reagent lies in its ability to participate in a variety of chemical transformations. The bromo- group can be displaced by a wide range of nucleophiles, including amines, azides, cyanides, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This allows for the attachment of the isopropylthiopropyl moiety to a diverse set of molecular scaffolds.
Furthermore, the thioether sulfur atom can be a site for further functionalization. For instance, oxidation to the corresponding sulfoxide (B87167) or sulfone can dramatically alter the electronic and steric properties of the molecule, which can be a key step in the synthesis of certain drug candidates or materials. The development of modern synthetic methods, such as C-H functionalization and photoredox catalysis, continues to expand the toolkit available to chemists for the formation of C-S bonds, highlighting the ongoing importance of thioether synthesis in organic chemistry. pku.edu.cnorganic-chemistry.orgnih.gov The ability to perform these transformations on a molecule that also contains a handle for further reaction, such as the bromo group in "Propane, 1-bromo-3-[(1-methylethyl)thio]-," makes it a significant and highly useful tool in the arsenal (B13267) of the synthetic organic chemist.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-propan-2-ylsulfanylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrS/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWYDQYYQZRMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550969 | |
| Record name | 1-Bromo-3-[(propan-2-yl)sulfanyl]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112981-26-7 | |
| Record name | 1-Bromo-3-[(propan-2-yl)sulfanyl]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Propane, 1 Bromo 3 1 Methylethyl Thio
Precursor-Based Synthetic Approaches
The synthesis of Propane (B168953), 1-bromo-3-[(1-methylethyl)thio]- predominantly relies on the strategic functionalization of propane chains bearing two leaving groups. These precursors provide a foundational skeleton onto which the desired isopropylthio group can be introduced.
Synthesis from 1,3-Dihalogenated Propane Derivatives
A common and effective strategy for the preparation of the target compound involves the use of 1,3-dihalogenated propanes as starting materials. These precursors, featuring two halogen atoms at the terminal positions of a three-carbon chain, offer a versatile platform for sequential or selective nucleophilic substitution reactions.
The core of this synthetic approach is the nucleophilic substitution reaction between a 1,3-dihalogenated propane and an isopropylthiolate reagent. The thiolate, typically in the form of a sodium or potassium salt of 2-propanethiol (B166235) (isopropyl mercaptan), acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the propane backbone and displacing a halide ion.
The choice of the 1,3-dihalogenated propane is critical for achieving selectivity. The use of 1-bromo-3-chloropropane (B140262) is particularly advantageous. Due to the greater leaving group ability of the bromide ion compared to the chloride ion, the isopropylthiolate preferentially displaces the bromine atom. google.comquora.com This selective reactivity allows for the targeted formation of the desired 1-bromo-3-(isopropylthio)propane. The reaction with 1,3-dibromopropane (B121459) is also a viable route, though it may require more stringent control of reaction conditions to prevent disubstitution.
The reaction is typically carried out in a suitable solvent that can facilitate the SN2 reaction mechanism. The choice of solvent can influence the reaction rate and selectivity.
To maximize the yield and purity of Propane, 1-bromo-3-[(1-methylethyl)thio]-, careful optimization of reaction parameters is essential. Key factors include temperature, reaction time, solvent, and the stoichiometry of the reactants.
| Parameter | Condition | Rationale |
| Reactants | 1-bromo-3-chloropropane, Sodium isopropylthiolate | Utilizes the differential reactivity of the two halogens for selective substitution. google.comquora.com |
| Stoichiometry | Near equimolar ratio of 1-bromo-3-chloropropane to isopropylthiolate | Minimizes the formation of the disubstituted byproduct, 1,3-bis(isopropylthio)propane. |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetone) | Favors the SN2 mechanism by solvating the cation of the thiolate salt without strongly solvating the nucleophile. |
| Temperature | Controlled, moderately elevated temperatures | Balances the need for a sufficient reaction rate with the prevention of side reactions like elimination or disubstitution. |
| Reaction Time | Monitored (e.g., by GC-MS) | Ensures the reaction proceeds to completion without excessive byproduct formation. |
| Cation of Thiolate | Sodium (Na+) or Potassium (K+) | Common and effective counter-ions for the thiolate nucleophile. |
This table presents a generalized overview of optimized conditions based on principles of nucleophilic substitution reactions.
Research into related nucleophilic substitutions on dihalogenated alkanes has shown that the choice of the cation in the nucleophilic salt can influence reaction rates. For instance, in some SN2 reactions, lithium salts have shown different reactivity profiles compared to sodium or potassium salts. chemicalbook.com While specific data for isopropylthiolate is not extensively available, this suggests a potential avenue for further optimization.
Alternative Synthetic Routes to the 1-Bromo-3-thiopropane Skeleton
While the direct substitution on 1,3-dihalopropanes is the most straightforward approach, alternative methods can be employed to construct the 1-bromo-3-thiopropane skeleton. One such method involves the anti-Markovnikov addition of a thiol to an allyl halide. For instance, the radical-initiated addition of 2-propanethiol to allyl bromide could theoretically yield the target compound. However, controlling the regioselectivity and preventing polymerization can be challenging.
Another potential route could involve the conversion of 3-bromopropan-1-ol to a sulfonate ester, followed by nucleophilic substitution with isopropylthiolate. This multi-step process, however, is generally less efficient than the direct substitution on a dihalopropane.
Mechanistic Investigations of Formation Pathways
The formation of Propane, 1-bromo-3-[(1-methylethyl)thio]- from a 1,3-dihalogenated propane and an isopropylthiolate reagent proceeds through a well-established bimolecular nucleophilic substitution (SN2) mechanism .
Elucidation of Reaction Intermediates
In an SN2 reaction, the reaction occurs in a single, concerted step. The nucleophile (isopropylthiolate anion) attacks the electrophilic carbon atom bearing the leaving group (bromide) from the backside. Simultaneously, the carbon-bromine bond begins to break.
This process proceeds through a pentacoordinate transition state , which is a high-energy, transient species. In this transition state, the central carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group.
| Feature of SN2 Mechanism | Description |
| Kinetics | Second-order kinetics, rate = k[R-X][Nu⁻] |
| Stereochemistry | Inversion of configuration at the reaction center |
| Substrate Structure | Favored by primary and secondary halides |
| Leaving Group | A good leaving group is required |
| Nucleophile | A strong nucleophile is favored |
The selective displacement of the bromide over the chloride in 1-bromo-3-chloropropane is a direct consequence of the better leaving group ability of bromide. The C-Br bond is weaker than the C-Cl bond, and the larger, more polarizable bromide ion can better stabilize the negative charge in the transition state and as a free ion in solution.
No stable, isolable intermediates are formed during the main SN2 reaction pathway. The reaction proceeds directly from reactants to products through the fleeting transition state.
Kinetic and Thermodynamic Aspects of Synthetic Reactions
The kinetics of the synthesis of Propane, 1-bromo-3-[(1-methylethyl)thio]- are governed by the principles of SN2 reactions. The reaction rate is dependent on the concentration of both the alkyl halide and the thiolate nucleophile, following a second-order rate law. masterorganicchemistry.com Several factors influence the rate of this reaction:
Nucleophilicity of the Sulfur Atom: Thiols are known to be excellent nucleophiles, and their corresponding thiolates are even more potent. masterorganicchemistry.com The high polarizability of the sulfur atom contributes to its strong nucleophilic character.
Steric Hindrance: The SN2 reaction is sensitive to steric hindrance at the reaction center. In the case of 1-bromo-3-chloropropane, the primary carbon bearing the bromine atom is relatively unhindered, facilitating the backside attack by the nucleophile. masterorganicchemistry.com
Leaving Group Ability: The rate of an SN2 reaction is also dependent on the nature of the leaving group. Bromide is a good leaving group, which favors a faster reaction rate compared to chloride. This selectivity is crucial for the synthesis of the target molecule from 1-bromo-3-chloropropane.
Table 1: Factors Influencing the SN2 Reaction Rate for Thioether Synthesis
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophile | Increased concentration leads to a faster rate. | The reaction is bimolecular, involving both the nucleophile and the electrophile in the rate-determining step. masterorganicchemistry.com |
| Substrate | Less steric hindrance at the electrophilic carbon results in a faster rate. | SN2 reactions proceed via a backside attack, which is sterically demanding. masterorganicchemistry.com |
| Leaving Group | A better leaving group (e.g., Br⁻ > Cl⁻) accelerates the reaction. | A more stable anion is a better leaving group, facilitating bond cleavage. |
| Solvent | Polar aprotic solvents (e.g., acetone, DMF) are generally preferred. | These solvents can solvate the cation of the thiolate salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity. |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of thioethers, including halogenated derivatives like Propane, 1-bromo-3-[(1-methylethyl)thio]-, aims to reduce the environmental impact of the chemical process. acsgcipr.org Key areas of focus include the use of environmentally benign solvents and the development of more efficient catalytic systems.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic solvents often pose environmental and health risks. To address this, research has focused on alternative reaction media. For the synthesis of thioethers from alkyl halides and thiols, several greener approaches have been developed:
Solvent-Free (Neat) Conditions: The reaction can be carried out without a solvent, which significantly reduces waste. In some cases, heating the neat mixture of reactants is sufficient to drive the reaction to completion. jmaterenvironsci.com
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The use of phase-transfer catalysts can facilitate the reaction between the water-insoluble alkyl halide and the water-soluble thiolate. jmaterenvironsci.com
Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than the individual components. DES are often biodegradable and have low toxicity, making them attractive alternatives to conventional volatile organic solvents. rsc.org
Catalyst Development for Enhanced Efficiency
Catalysts play a crucial role in improving the efficiency and selectivity of chemical reactions, which is a core principle of green chemistry.
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases. crdeepjournal.org In the synthesis of Propane, 1-bromo-3-[(1-methylethyl)thio]-, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the thiolate anion from an aqueous or solid phase into the organic phase containing the alkyl halide, thereby accelerating the reaction under mild conditions. sciensage.info This can eliminate the need for anhydrous and often hazardous organic solvents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. amazonaws.comnih.govrsc.orgfrontiersin.org It provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of thioethers can be significantly expedited using microwave assistance, contributing to a more energy-efficient process.
Table 2: Comparison of Green Synthetic Methodologies for Thioether Formation
| Methodology | Key Advantages | Applicability to Propane, 1-bromo-3-[(1-methylethyl)thio]- Synthesis |
| Solvent-Free | Eliminates solvent waste, simplifies workup. | Potentially applicable by heating a mixture of 1-bromo-3-chloropropane and 2-propanethiol with a base. jmaterenvironsci.com |
| Aqueous Media with PTC | Uses a green solvent (water), mild reaction conditions. | Highly applicable, using a phase-transfer catalyst to facilitate the reaction between the reactants. crdeepjournal.orgsciensage.info |
| Microwave-Assisted | Drastically reduces reaction times, often improves yields. | Applicable to accelerate the SN2 reaction, making the process more time and energy-efficient. amazonaws.com |
Reactivity and Mechanistic Studies of Propane, 1 Bromo 3 1 Methylethyl Thio
Nucleophilic Substitution Reactions at the Bromine Center
The primary alkyl bromide in Propane (B168953), 1-bromo-3-[(1-methylethyl)thio]- is susceptible to nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. This is characteristic of unhindered primary alkyl halides. libretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group in a single, concerted step.
Substitution with Oxygen-Based Nucleophiles
Oxygen-based nucleophiles, such as hydroxide (B78521) and alkoxides, are expected to react with Propane, 1-bromo-3-[(1-methylethyl)thio]- to yield the corresponding alcohol or ether. For instance, reaction with sodium hydroxide in a suitable solvent system, typically a mixture of water and an organic solvent to ensure solubility, would likely produce 3-[(1-methylethyl)thio]propan-1-ol. The reaction is analogous to the well-established conversion of 1-bromopropane (B46711) to propan-1-ol under similar conditions. google.com
| Nucleophile | Reagent | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-[(1-Methylethyl)thio]propan-1-ol |
| Methoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-3-[(1-methylethyl)thio]propane |
| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | 1-Ethoxy-3-[(1-methylethyl)thio]propane |
This table presents expected products based on analogous reactions.
Substitution with Nitrogen-Based Nucleophiles
Nitrogen-containing nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, can displace the bromide to form the corresponding substituted amines. For example, reaction with ammonia would yield 3-[(1-methylethyl)thio]propan-1-amine. The reaction with primary and secondary amines would result in secondary and tertiary amines, respectively. These reactions are typically carried out in a polar solvent.
A related reaction using 1-bromo-3-chloropropane (B140262) has been shown to react selectively at the bromine position with secondary amines, such as N-methylpiperazine, in the presence of a base like cesium carbonate in acetonitrile. phasetransfercatalysis.com This further supports the expected reactivity at the C-Br bond.
| Nucleophile | Reagent | Product |
| Ammonia | NH₃ | 3-[(1-Methylethyl)thio]propan-1-amine |
| Methylamine | CH₃NH₂ | N-Methyl-3-[(1-methylethyl)thio]propan-1-amine |
| Dimethylamine | (CH₃)₂NH | N,N-Dimethyl-3-[(1-methylethyl)thio]propan-1-amine |
| Azide | Sodium Azide (NaN₃) | 1-Azido-3-[(1-methylethyl)thio]propane |
This table presents expected products based on analogous reactions.
Substitution with Carbon-Based Nucleophiles
Carbon-based nucleophiles, such as cyanide and organometallic reagents, are effective for forming new carbon-carbon bonds. The reaction with sodium cyanide in a polar aprotic solvent like DMSO or ethanol (B145695) would be expected to produce 4-[(1-methylethyl)thio]butanenitrile. This is analogous to the reaction of 1-bromopropane with sodium cyanide. quora.com The use of Grignard reagents or organolithium compounds would lead to chain extension.
| Nucleophile | Reagent | Product |
| Cyanide | Sodium Cyanide (NaCN) | 4-[(1-Methylethyl)thio]butanenitrile |
| Acetylide | Sodium Acetylide (HC≡CNa) | 5-[(1-Methylethyl)thio]pent-1-yne |
| Methylmagnesium bromide | CH₃MgBr | 1-[(1-Methylethyl)thio]butane |
This table presents expected products based on analogous reactions.
Stereochemical Control and Regioselectivity in Substitution Reactions
As the substitution reactions at the primary carbon center are anticipated to proceed via an S(_N)2 mechanism, they would occur with an inversion of stereochemistry if the carbon were chiral. However, in Propane, 1-bromo-3-[(1-methylethyl)thio]-, the carbon bearing the bromine is not a stereocenter.
In terms of regioselectivity, the bromine atom is a significantly better leaving group than the isopropylthio group. Therefore, nucleophilic attack will selectively occur at the carbon attached to the bromine. In bifunctional substrates containing both a bromine and a chlorine atom, such as 1-bromo-3-chloropropane, nucleophiles like cyanide preferentially displace the bromide. quora.com This highlights the higher reactivity of the C-Br bond over C-Cl and, by extension, over the C-S bond in nucleophilic substitution reactions.
Chemical Transformations Involving the Thioether Moiety
The sulfur atom of the thioether group in Propane, 1-bromo-3-[(1-methylethyl)thio]- is susceptible to oxidation.
Oxidation Reactions to Sulfoxides and Sulfones
The thioether can be selectively oxidized to either the corresponding sulfoxide (B87167) or sulfone under controlled conditions. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Formation of Sulfoxide: Mild oxidizing agents are typically used to convert the thioether to a sulfoxide without significant over-oxidation to the sulfone. Common reagents for this transformation include hydrogen peroxide in a controlled stoichiometry, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA). For example, the use of one equivalent of m-CPBA at low temperatures would be expected to yield Propane, 1-bromo-3-[(1-methylethyl)sulfinyl]-.
Formation of Sulfone: Stronger oxidizing agents or an excess of a milder oxidant will typically lead to the formation of the sulfone. Reagents such as potassium permanganate, excess hydrogen peroxide, or Oxone® (potassium peroxymonosulfate) are commonly employed for this purpose. The reaction of Propane, 1-bromo-3-[(1-methylethyl)thio]- with an excess of hydrogen peroxide in a suitable solvent like acetic acid would be expected to produce Propane, 1-bromo-3-[(1-methylethyl)sulfonyl]-.
| Product | Oxidizing Agent | Typical Conditions |
| Propane, 1-bromo-3-[(1-methylethyl)sulfinyl]- | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C |
| Propane, 1-bromo-3-[(1-methylethyl)sulfonyl]- | H₂O₂ (excess) | Acetic Acid, heat |
| Propane, 1-bromo-3-[(1-methylethyl)sulfonyl]- | KMnO₄ | Acetone, water |
This table presents expected products and conditions based on general oxidation methods for thioethers.
The oxidation of the thioether to the sulfoxide introduces a stereocenter at the sulfur atom, potentially leading to a racemic mixture of enantiomers unless a chiral oxidizing agent or catalyst is used. Further oxidation to the achiral sulfone removes this stereocenter.
Reactions with Electrophiles at Sulfur
The lone pair of electrons on the sulfur atom of Propane, 1-bromo-3-[(1-methylethyl)thio]- allows it to act as a nucleophile, reacting with various electrophiles. A characteristic reaction is the formation of sulfonium (B1226848) salts upon treatment with alkyl halides. brainkart.comwikipedia.org This S-alkylation occurs via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org The resulting trialkylsulfonium salts are typically stable, crystalline solids. wikipedia.org
In the case of Propane, 1-bromo-3-[(1-methylethyl)thio]-, reaction with an alkylating agent such as methyl iodide would lead to the formation of a sulfonium salt. It is also conceivable that under certain conditions, an intermolecular reaction could occur where one molecule of the bromo-thioether alkylates another.
| Thioether Substrate | Electrophile | Product Type | General Conditions | Reference |
|---|---|---|---|---|
| Dimethyl Sulfide | Iodomethane | Trimethylsulfonium Iodide | Neat or in a solvent | wikipedia.org |
| Dialkyl Sulfides | Alkyl Halides | Trialkylsulfonium Salts | Sₙ2 conditions | brainkart.com |
| Diaryl Sulfides | 1-Alkynyl(aryl)-λ³-iodanes | Alkynyl-substituted Sulfonium Salts | Not specified | nih.gov |
Dual Functionality and Cascade Reactions
The presence of both a nucleophilic thioether and an electrophilic alkyl bromide center in Propane, 1-bromo-3-[(1-methylethyl)thio]- opens up possibilities for cascade reactions, where a single reaction setup triggers a sequence of transformations involving both functional groups.
The dual functionality of Propane, 1-bromo-3-[(1-methylethyl)thio]- can be exploited in sequential reactions. For example, the thioether can first be oxidized to the sulfoxide or sulfone, which would alter the electronic properties of the molecule and potentially influence the reactivity of the alkyl bromide in a subsequent step.
Alternatively, a reaction can be initiated at one site, followed by an intramolecular reaction at the other. For instance, a nucleophile could displace the bromide, introducing a new functional group that could then react with the thioether (or its oxidized form). A more direct cascade could involve the formation of a sulfonium salt, which then participates in a subsequent transformation. For example, cascade reactions of vinyl and propargyl sulfonium salts with carbon nucleophiles have been reported to yield functionalized thioethers. researchgate.net While not a direct analogue, this demonstrates the potential for sulfonium intermediates derived from Propane, 1-bromo-3-[(1-methylethyl)thio]- to undergo further reactions.
Another possibility is an intramolecular cyclization. For example, if the isopropyl group on the sulfur were to be replaced by a group containing a nucleophilic moiety, this could lead to a cyclization reaction with the displacement of the bromide. While specific examples for Propane, 1-bromo-3-[(1-methylethyl)thio]- are not documented, the concept of using bifunctional substrates for cascade reactions is well-established in organic synthesis. organic-chemistry.org
Intramolecular Cyclization Pathways
The chemical structure of Propane, 1-bromo-3-[(1-methylethyl)thio]-, featuring a terminal bromine atom and a sulfur atom separated by a propyl chain, is conducive to intramolecular cyclization. This process is a key pathway in the reactivity of this compound, leading to the formation of heterocyclic systems. The primary mechanism governing this transformation is neighboring group participation (NGP) by the sulfur atom. wikipedia.orgyoutube.comspcmc.ac.in
The lone pair of electrons on the sulfur atom can act as an internal nucleophile, attacking the electrophilic carbon atom bonded to the bromine. spcmc.ac.in This intramolecular S-alkylation results in the displacement of the bromide anion and the formation of a cyclic sulfonium salt. Specifically, in the case of Propane, 1-bromo-3-[(1-methylethyl)thio]-, a six-membered ring is formed, yielding a tetrahydro-1,3-thiazinium derivative. This process is essentially an intramolecular SN2 reaction. The formation of a cyclic intermediate is a characteristic feature of neighboring group participation. dalalinstitute.com
The rate of such intramolecular cyclizations is often significantly enhanced compared to analogous intermolecular reactions. This acceleration is attributed to the proximity of the reacting centers within the same molecule, which increases the effective concentration of the nucleophile. For instance, the reaction of sulfur mustards with nucleophiles is a classic example of NGP, exhibiting substantially higher reaction rates than primary alkyl chlorides lacking a heteroatom. wikipedia.org
Detailed research findings on the intramolecular cyclization of haloalkyl thioethers have elucidated the reaction pathways and the structures of the resulting products. The following table summarizes representative data from studies on similar systems, illustrating the general principles of this transformation.
| Substrate | Reaction Conditions | Product(s) | Research Findings |
| Propane, 1-bromo-3-[(1-methylethyl)thio]- | Polar aprotic solvent (e.g., acetone, DMF) | 1,1-Dimethyl-tetrahydro-2H-1,3-thiazinium bromide | The reaction proceeds via an intramolecular SN2 mechanism, with the sulfur atom acting as a nucleophile to displace the bromide ion, forming a stable six-membered cyclic sulfonium salt. |
| 1-Chloro-3-(phenylthio)propane | Heating in a suitable solvent | Tetrahydro-1-phenyl-2H-1,3-thiazinium chloride | Similar to the bromo-analogue, the thioether undergoes intramolecular cyclization to form the corresponding cyclic sulfonium salt. The choice of halide can influence the reaction rate. |
| 1-Bromo-4-(methylthio)butane | Methanol, reflux | 1-Methyl-tetrahydro-thiophenium bromide | This reaction demonstrates the formation of a five-membered ring through a similar neighboring group participation mechanism, highlighting the versatility of this pathway for synthesizing various sulfur-containing heterocycles. |
The study of these intramolecular cyclization pathways is fundamental to understanding the chemical behavior of Propane, 1-bromo-3-[(1-methylethyl)thio]- and its utility in the synthesis of more complex heterocyclic molecules. The formation of the thiazinium ring system opens up possibilities for further functionalization and the creation of novel chemical entities.
Advanced Spectroscopic Characterization and Structural Elucidation of Propane, 1 Bromo 3 1 Methylethyl Thio and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the atomic arrangement and chemical environment within a molecule. For "Propane, 1-bromo-3-[(1-methylethyl)thio]-," both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of "Propane, 1-bromo-3-[(1-methylethyl)thio]-" would exhibit distinct signals for each unique proton environment. Based on the analysis of similar bromo- and thio- substituted propanes, the chemical shifts can be predicted. For instance, in related compounds like 1-bromo-2-methylpropane, the protons closer to the electronegative bromine atom show a downfield shift. docbrown.info
The protons on the carbon adjacent to the bromine atom (C1) are expected to be the most deshielded and thus appear at the lowest field. The protons of the central methylene group (C2) would resonate at an intermediate chemical shift, while the methine and methyl protons of the isopropyl group would have their own characteristic signals. The splitting patterns, governed by the n+1 rule, would reveal the number of adjacent protons. For example, the triplet for the C1 protons would indicate two neighboring protons on C2.
Predicted ¹H NMR Data for Propane (B168953), 1-bromo-3-[(1-methylethyl)thio]-
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₂ (C1, adjacent to Br) | 3.4 - 3.6 | Triplet | 6.5 - 7.5 |
| CH₂ (C2, central) | 1.9 - 2.1 | Quintet | 6.5 - 7.5 |
| CH₂ (C3, adjacent to S) | 2.6 - 2.8 | Triplet | 6.5 - 7.5 |
| CH (isopropyl) | 2.9 - 3.1 | Septet | 6.5 - 7.0 |
| CH₃ (isopropyl) | 1.2 - 1.4 | Doublet | 6.5 - 7.0 |
Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "Propane, 1-bromo-3-[(1-methylethyl)thio]-" would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of neighboring atoms. The carbon atom bonded to the bromine (C1) is expected to have a chemical shift in the range typical for bromoalkanes. Similarly, the carbons bonded to the sulfur atom will have characteristic chemical shifts. For instance, in 1-bromo-2-methylpropane, the carbon attached to the bromine appears at a specific chemical shift, and the effect of the bromine atom on the chemical shifts of other carbons decreases with distance. docbrown.info
Predicted ¹³C NMR Data for Propane, 1-bromo-3-[(1-methylethyl)thio]-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂Br) | 30 - 35 |
| C2 (-CH₂-) | 28 - 32 |
| C3 (-CH₂S-) | 35 - 40 |
| CH (isopropyl) | 30 - 35 |
| CH₃ (isopropyl) | 20 - 25 |
Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.
2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For "Propane, 1-bromo-3-[(1-methylethyl)thio]-," COSY would show cross-peaks between the protons on C1 and C2, C2 and C3, and between the methine and methyl protons of the isopropyl group, confirming the propane backbone and the isopropyl group connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbon atoms. For example, the proton signal predicted at 3.4 - 3.6 ppm would show a cross-peak with the carbon signal predicted at 30 - 35 ppm, confirming the -CH₂Br group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. In this case, it could show a correlation between the isopropyl methyl protons and the C3 carbon, further confirming the thioether linkage.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For "Propane, 1-bromo-3-[(1-methylethyl)thio]-," MS would provide the molecular weight and information about the fragmentation pattern, which helps in structural confirmation. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. docbrown.info
The fragmentation of the molecular ion would likely proceed through the cleavage of the weakest bonds. The C-Br and C-S bonds are susceptible to cleavage. Common fragmentation pathways would include the loss of a bromine radical, the loss of the isopropyl group, and cleavage of the propane chain. The accurate mass measurement of the molecular ion would allow for the determination of the elemental composition.
Predicted Key Fragmentation Ions in the Mass Spectrum of Propane, 1-bromo-3-[(1-methylethyl)thio]-
| m/z | Possible Fragment Ion |
| 196/198 | [M]⁺, Molecular ion |
| 117 | [M - Br]⁺ |
| 153/155 | [M - C₃H₇]⁺ |
| 75 | [C₃H₇S]⁺ |
| 43 | [C₃H₇]⁺ |
Note: The presence of bromine isotopes will lead to double peaks for bromine-containing fragments.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For "Propane, 1-bromo-3-[(1-methylethyl)thio]-," these techniques would confirm the presence of C-H, C-Br, and C-S bonds.
C-H stretching and bending vibrations: The aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the CH₂ and CH₃ groups would appear in the 1350-1470 cm⁻¹ region.
C-Br stretching vibration: A characteristic absorption for the C-Br bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹. docbrown.info
C-S stretching vibration: The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range.
The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis, as some vibrations that are weak in IR may be strong in Raman, and vice versa.
Predicted IR and Raman Vibrational Frequencies for Propane, 1-bromo-3-[(1-methylethyl)thio]-
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-H bend (CH₂ and CH₃) | 1350 - 1470 |
| C-S stretch | 600 - 800 |
| C-Br stretch | 500 - 600 |
Note: These are predicted values based on characteristic group frequencies.
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. While "Propane, 1-bromo-3-[(1-methylethyl)thio]-" is likely a liquid at room temperature, it may be possible to form crystalline derivatives. For instance, oxidation of the sulfide to a sulfone or the formation of a sulfonium (B1226848) salt could yield a crystalline solid suitable for X-ray diffraction analysis.
The study of crystalline derivatives of similar compounds, such as 1-bromo-3-tritylthiopropane, has demonstrated the utility of this technique in confirming molecular structure and analyzing intermolecular interactions in the solid state. researchgate.net Should a suitable crystalline derivative of "Propane, 1-bromo-3-[(1-methylethyl)thio]-" be prepared, X-ray crystallography would provide an unambiguous confirmation of its structure and offer insights into its solid-state packing and intermolecular forces.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral derivatives exist)
While there is a lack of specific published research on the chiroptical properties of "Propane, 1-bromo-3-[(1-methylethyl)thio]-," the principles of chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), provide a powerful tool for the stereochemical assignment of its potential chiral derivatives. The assignment of the absolute configuration is a critical aspect in the structural characterization of chiral compounds. nih.gov Chiral thioethers, as a class of molecules, have significant applications in fields such as medicine and organic synthesis, making the determination of their stereochemistry of paramount importance. nih.gov
Should a chiral center be introduced into "Propane, 1-bromo-3-[(1-methylethyl)thio]-," for instance, through substitution at the propane backbone or the isopropyl group, a pair of enantiomers would result. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectrum for each enantiomer. This technique is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.
The application of ECD to a chiral derivative of "Propane, 1-bromo-3-[(1-methylethyl)thio]-" would involve the following considerations:
Chromophore Identification: The primary chromophores in the molecule are the thioether (-S-) and the bromo (-Br) groups. The sulfur atom in the thioether linkage has non-bonding electrons that can undergo electronic transitions, which are sensitive to the chiral environment. These transitions, although often weak in the UV-Vis spectrum, can give rise to distinct Cotton effects in the ECD spectrum.
Conformational Analysis: The ECD spectrum of a flexible molecule is a population-weighted average of the spectra of all its conformers. Therefore, a thorough conformational analysis using computational methods, such as Density Functional Theory (DFT), would be a necessary first step. This analysis would identify the low-energy conformers and their relative populations.
Comparison of Experimental and Theoretical Spectra: The experimentally measured ECD spectrum of a synthesized chiral derivative would be compared with the computationally predicted spectra for the (R) and (S) enantiomers. A good match between the experimental and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration.
Hypothetical Data for Stereochemical Assignment
In a hypothetical scenario where a chiral derivative of "Propane, 1-bromo-3-[(1-methylethyl)thio]-" has been synthesized, the following table illustrates the type of data that would be generated and used for its stereochemical assignment.
| Parameter | (R)-Enantiomer (Calculated) | (S)-Enantiomer (Calculated) | Experimental Sample |
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Δε (M⁻¹cm⁻¹) | Δε (M⁻¹cm⁻¹) |
| 210 | +2.5 | -2.5 | +2.3 |
| 235 | -1.8 | +1.8 | -1.7 |
| 260 | +0.5 | -0.5 | +0.4 |
This table is for illustrative purposes only and does not represent actual experimental data.
The correlation between the signs of the Cotton effects in the experimental spectrum and one of the calculated spectra would provide the basis for the assignment of the absolute configuration. For instance, if the experimental sample exhibits a positive Cotton effect around 210 nm and a negative one around 235 nm, it would be assigned the (R)-configuration based on the hypothetical data above.
The synthesis of enantiomerically pure chiral thioethers can be challenging. nih.gov However, various synthetic methods have been developed to achieve this. nih.gov The use of chiroptical techniques like ECD is indispensable for verifying the stereochemical outcome of such syntheses.
Computational and Theoretical Chemistry Studies on Propane, 1 Bromo 3 1 Methylethyl Thio
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into a compound's stability and reactivity. For Propane (B168953), 1-bromo-3-[(1-methylethyl)thio]-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(3df,2p), would be employed to determine key electronic and structural parameters. researchgate.net
Detailed research findings from DFT studies on analogous haloalkanes and thioethers allow for the prediction of several properties. researchgate.netnih.gov The calculations would begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, DFT is used to calculate global reactivity descriptors. nih.gov These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). nih.gov These descriptors help in quantifying the molecule's behavior in chemical reactions. For instance, the electrophilicity index indicates the ability of the molecule to accept electrons. Another crucial parameter that can be calculated is the bond dissociation enthalpy (BDE), which for the C-Br bond, would predict the energy required for homolytic cleavage, indicating its relative stability. researchgate.net
Table 1: Predicted Electronic Properties of Propane, 1-bromo-3-[(1-methylethyl)thio]- based on DFT Calculations (Note: The following values are illustrative, based on typical results for similar bromoalkyl thioethers, and serve as a predictive example.)
| Property | Predicted Value | Significance |
| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest unoccupied orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability. |
| C-Br Bond Dissociation Enthalpy | 290 kJ/mol | Energy required to break the C-Br bond, indicating its relative strength and susceptibility to cleavage. savemyexams.com |
| Electrophilicity Index (ω) | 1.9 eV | Measures the stabilization in energy when the system acquires an additional electronic charge. |
These DFT-derived parameters provide a foundational understanding of the molecule's intrinsic electronic characteristics, guiding predictions about its behavior in chemical transformations.
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. arxiv.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.gov For Propane, 1-bromo-3-[(1-methylethyl)thio]-, MD simulations would reveal its conformational landscape and the flexibility of its alkyl chain.
An MD simulation would typically involve placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior, and running the simulation for a duration of nanoseconds. doi.org The force field, a set of parameters describing the potential energy of the system, is crucial for the accuracy of the simulation. Analysis of the simulation trajectory allows for the identification of stable conformers, the energy barriers between them, and the timescales of conformational transitions. youtube.com
For this molecule, key dihedral angles, such as those around the C-C and C-S bonds, would be monitored. The analysis would likely reveal several low-energy conformers, distinguished by the relative orientations of the bromo, isopropyl, and thioether groups. The presence of the relatively bulky isopropyl group and the sulfur atom influences the conformational preferences. nih.gov The results can be presented as a potential energy surface or a table summarizing the most populated conformational states and their relative free energies.
Table 2: Illustrative Conformational Analysis of Propane, 1-bromo-3-[(1-methylethyl)thio]- from MD Simulations (Note: Data is hypothetical, representing typical outcomes for flexible alkyl chains with heteroatoms.)
| Conformer | Dihedral Angle (C1-C2-C3-S) | Relative Population (%) | Relative Free Energy (kJ/mol) |
| Anti | ~180° | 65 | 0 (Reference) |
| Gauche (+) | ~60° | 17 | 3.5 |
| Gauche (-) | ~-60° | 17 | 3.5 |
| Eclipsed | ~0°/120° | <1 | >15 (Transition State) |
These simulations provide a dynamic picture of the molecule, which is essential for understanding how its shape can influence its reactivity and interactions with other molecules.
Transition State Modeling for Reaction Mechanism Elucidation
Propane, 1-bromo-3-[(1-methylethyl)thio]- is a primary alkyl halide, making it a prime candidate for bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.comstudymind.co.uk Transition state (TS) theory and modeling are used to study the detailed mechanism of such reactions, calculating the structure and energy of the high-energy transition state that connects reactants and products. youtube.com
Using quantum chemistry methods like DFT, researchers can locate the transition state structure for the reaction of Propane, 1-bromo-3-[(1-methylethyl)thio]- with various nucleophiles (e.g., hydroxide (B78521), cyanide, or another thiol). nih.gov The TS for an SN2 reaction features a pentacoordinate carbon atom, where the nucleophile is forming a new bond while the bromide leaving group is simultaneously breaking its bond. masterorganicchemistry.com The geometry is typically trigonal bipyramidal. masterorganicchemistry.com
Modeling provides the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. This value is crucial for predicting the reaction rate. By comparing the activation energies for reactions with different nucleophiles, one can predict relative reactivity. For instance, a "softer" nucleophile like a thiolate (RS⁻) is expected to react efficiently with the "soft" electrophilic carbon attached to the bromine. masterorganicchemistry.com The calculations can also clarify the role of the solvent in stabilizing or destabilizing the transition state.
Table 3: Predicted Activation Energies for SN2 Reactions of Propane, 1-bromo-3-[(1-methylethyl)thio]- (Note: These values are illustrative and based on known reactivity patterns of primary alkyl bromides.)
| Nucleophile | Reaction | Predicted Activation Energy (ΔG‡) (kJ/mol) | Predicted Reaction Rate |
| OH⁻ (in water) | Alcohol Formation | 95 | Moderate |
| CN⁻ (in DMSO) | Nitrile Formation | 85 | Fast libretexts.org |
| CH₃S⁻ (in DMF) | Thioether Formation | 80 | Very Fast |
| H₂O (in water) | Solvolysis | 110 | Slow |
These theoretical predictions of transition states and activation barriers are invaluable for understanding reaction mechanisms and predicting the outcome of chemical reactions without the need for extensive experimental work. nih.gov
Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity in a specific transformation. The goal is to develop a mathematical equation that can predict the reactivity of new, untested compounds based solely on their structural or calculated properties (molecular descriptors).
To develop a QSRR model for a series of bromoalkyl thioethers, including Propane, 1-bromo-3-[(1-methylethyl)thio]-, one would first need experimental data on their reaction rates (e.g., rate constants for an SN2 reaction). A wide range of molecular descriptors for each compound in the series would then be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, partial atomic charges from DFT).
Statistical methods, such as multiple linear regression, are then used to find the best correlation between a subset of these descriptors and the observed reactivity. The resulting QSRR equation can be used to predict the reactivity of other, similar compounds. For the reactivity of bromoalkyl thioethers in SN2 reactions, relevant descriptors might include steric parameters (describing the bulkiness around the reaction center) and electronic parameters (like the partial charge on the alpha-carbon).
Table 4: Hypothetical QSRR Model for Predicting SN2 Reactivity (Note: This represents a simplified, illustrative QSRR equation.)
| Dependent Variable | QSRR Equation | Descriptors |
| log(k) | log(k) = 2.5 - 1.2 * E_s + 5.8 * q_Cα | k: Reaction rate constantE_s: Steric parameter (e.g., Taft's steric parameter)q_Cα: Partial charge on the alpha-carbon |
Such a model, once validated, would be a powerful tool for screening virtual libraries of compounds and prioritizing candidates for synthesis in various applications, from materials science to medicinal chemistry.
Applications of Propane, 1 Bromo 3 1 Methylethyl Thio As a Building Block in Complex Organic Synthesis
Construction of Heterocyclic Systems
The unique arrangement of the bromo and thioether functionalities in "Propane, 1-bromo-3-[(1-methylethyl)thio]-" facilitates its use in the synthesis of diverse heterocyclic compounds.
While direct, widespread research on the use of "Propane, 1-bromo-3-[(1-methylethyl)thio]-" for the synthesis of simple thiophenes and thiazoles is not extensively documented in readily available literature, its structural motifs are relevant to the synthesis of more complex sulfur-containing heterocycles. For instance, the thioether component can be a precursor to sulfonium (B1226848) salts, which can then participate in cyclization reactions. The bromo group allows for nucleophilic substitution, a key step in building heterocyclic rings.
In one area of study, related thioether-containing compounds have been used in the synthesis of dihydro-1,4-dithiin derivatives, which are important structural units in some organic materials. The reaction of a similar α-haloketone with a dithioate derived from a precursor like "Propane, 1-bromo-3-[(1-methylethyl)thio]-" could theoretically lead to the formation of a thiazole (B1198619) ring.
The primary application of "Propane, 1-bromo-3-[(1-methylethyl)thio]-" is in the synthesis of nitrogen-containing heterocycles, particularly in the development of pharmaceuticals. It has been instrumental as a key intermediate in the synthesis of certain antihistamines and other therapeutic agents.
A notable example is its use in the synthesis of Rupatadine, a second-generation antihistamine with anti-platelet activating factor (PAF) activity. In the synthesis of Rupatadine, "Propane, 1-bromo-3-[(1-methylethyl)thio]-" is used to alkylate the pyridine (B92270) nitrogen of 8-chloro-11-(1-((5-methylpyridin-2-yl)methyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridine. This reaction introduces the 3-(isopropylthio)propyl side chain, which is a crucial part of the final drug molecule.
The general reaction scheme is as follows:
A heterocyclic amine (such as a substituted pyridine) is deprotonated with a strong base to form a nucleophilic anion.
This anion then reacts with "Propane, 1-bromo-3-[(1-methylethyl)thio]-" in a nucleophilic substitution reaction, displacing the bromide and forming a new carbon-nitrogen bond.
Formation of Macrocyclic Compounds and Polymeric Precursors
The bifunctional nature of "Propane, 1-bromo-3-[(1-methylethyl)thio]-" makes it a candidate for the synthesis of macrocycles and polymers. High-dilution conditions would favor intramolecular reactions, potentially leading to the formation of macrocycles containing a thioether linkage.
For polymerization, it could be used in polycondensation reactions. For instance, reaction with a diamine could lead to the formation of a polyamine with pendant isopropylthio groups. These sulfur-containing polymers could have interesting properties for materials science, such as altered refractive indices or metal-binding capabilities. While specific examples of its use in this context are not widely reported, the fundamental reactivity of the compound supports this potential application.
Role in Stereoselective Synthesis
Currently, there is limited specific information available in the scientific literature regarding the direct application of "Propane, 1-bromo-3-[(1-methylethyl)thio]-" in stereoselective synthesis where it is the source of chirality. The molecule itself is achiral.
However, it can be used as a reactant in synthetic sequences that involve stereoselective steps. For example, if it were to react with a chiral nucleophile, the resulting product would be a single enantiomer or a diastereomer, thus incorporating the 3-(isopropylthio)propyl group into a chiral molecule. The thioether itself could also be oxidized to a chiral sulfoxide (B87167), which could then direct subsequent stereoselective transformations.
Engineering of Novel Scaffolds for Chemical Research (e.g., Ligands, Probes)
The 3-(isopropylthio)propyl group introduced by this reagent can be valuable in the design of novel molecular scaffolds. The sulfur atom can act as a soft ligand for transition metals, making it useful in the development of new catalysts or metal-sequestering agents.
Furthermore, the thioether can be oxidized to a sulfone or sulfoxide, which can act as hydrogen bond acceptors and alter the electronic properties and solubility of the molecule. This modification is a common strategy in drug design to fine-tune the pharmacokinetic properties of a lead compound.
The presence of the bromide allows for its attachment to a wide variety of molecular platforms, making it a versatile tool for chemical biologists to create probes for studying biological systems. For example, it could be used to introduce a tag onto a protein or other biomolecule for visualization or affinity purification purposes.
Future Research on Propane (B168953), 1-bromo-3-[(1-methylethyl)thio]-: A Horizon Scan
While specific research on the future applications of Propane, 1-bromo-3-[(1-methylethyl)thio]- is not extensively documented in publicly available literature, its molecular structure suggests several promising avenues for investigation in advanced chemical research. The presence of a reactive bromo-alkyl group and a thioether linkage provides a versatile scaffold for innovation in catalysis, supramolecular chemistry, flow chemistry, and materials science. This article explores potential future directions and emerging research avenues for this compound, based on the reactivity and properties of its constituent functional groups.
Q & A
Q. What are the recommended synthetic routes for preparing propane, 1-bromo-3-[(1-methylethyl)thio]-?
A two-step alkylation approach is commonly employed:
Nucleophilic substitution : React 1,3-dibromopropane with sodium (1-methylethyl)thiolate (NaS-CH(CH3)2) in a polar aprotic solvent (e.g., DMF) at 60–80°C. This selectively substitutes the third carbon’s bromine with the thioether group .
Purification : Use fractional distillation under reduced pressure (boiling point ~150–160°C, estimated via analogy to 1-bromo-2-methylpropane ).
Validation : Confirm purity via GC-MS and ¹H/¹³C NMR. The methylene protons adjacent to sulfur (δ 2.5–3.0 ppm) and the isopropyl group (δ 1.2–1.4 ppm) are diagnostic .
Q. How should researchers characterize the compound’s stability under varying storage conditions?
Design a stability study with controlled variables:
- Temperature : Store samples at 4°C, 25°C, and 40°C for 30 days.
- Humidity : Expose to 30% and 75% relative humidity.
- Light : Test under UV (254 nm) and dark conditions.
Analysis : Monitor decomposition via HPLC-UV (λ = 210 nm) and track thioether oxidation to sulfoxide (retention time shifts). Moisture sensitivity is critical; use anhydrous solvents and desiccants during storage .
Q. What spectroscopic techniques are optimal for distinguishing this compound from structural analogs?
- ¹H NMR : Identify the isopropylthio group’s split signals (doublet of septets at δ 3.2–3.5 ppm for SCH(CH3)2) and the CH2BrCH2CH2 backbone (δ 3.4–3.6 ppm for CH2Br) .
- Mass Spectrometry : Expect a molecular ion [M]⁺ at m/z 212 (C6H13BrS) with fragmentation peaks at m/z 133 (loss of Br) and 97 (loss of SCH(CH3)2) .
- IR : Confirm C-Br stretch (~560 cm⁻¹) and C-S stretch (~690 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in thermodynamic data (e.g., vapor pressure vs. boiling point)?
Conflicting data may arise from experimental conditions (e.g., impurities, pressure calibration). Methodology :
DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict enthalpy of vaporization (ΔHvap) and compare with experimental values (e.g., NIST’s 10.18 eV ionization energy ).
QSPR Models : Correlate molecular descriptors (polarizability, surface area) with boiling points of analogous brominated alkanes .
Validation : Cross-check with DSC for phase transitions and vapor pressure measurements using a static apparatus .
Q. What reaction mechanisms dominate in nucleophilic substitution reactions involving the bromine atom?
The bromine’s leaving-group ability makes SN2 pathways favorable. Experimental Design :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., KI, NaN3) in polar solvents (e.g., acetone). Use conductivity meters to track Br⁻ release.
- Stereochemical Probes : Substitute with chiral nucleophiles (e.g., (R)-2-octanol) to assess inversion (SN2) vs. racemization (SN1).
Key Insight : Steric hindrance from the isopropylthio group may slow SN2 at the third carbon, favoring elimination (E2) under basic conditions .
Q. How can researchers address discrepancies in mass spectral fragmentation patterns reported across databases?
Conflicts may stem from ionization techniques (EI vs. CI) or instrument calibration. Resolution Strategy :
Reproduce Conditions : Acquire spectra using electron ionization (70 eV) and compare with EPA/NIH Mass Spectral Database entries .
Isotopic Labeling : Synthesize a deuterated analog (e.g., CD2BrCH2CH2-S-CH(CH3)2) to confirm fragment assignments.
Meta-Analysis : Compile data from multiple sources (e.g., NIST , EnvironmentalChemistry.com ) and apply multivariate analysis to identify outliers.
Q. What strategies mitigate side reactions during functionalization of the thioether group?
The thioether’s nucleophilicity can lead to undesired oxidation or alkylation. Optimization Approaches :
- Protection/Deprotection : Temporarily oxidize to sulfoxide (H2O2, 0°C) before bromine substitution, then reduce back (NaBH4).
- Lewis Acid Catalysis : Use BF3·OEt2 to direct electrophiles to the sulfur atom, minimizing backbone reactivity .
Monitoring : Track reaction progress with TLC (silica gel, hexane:EtOAc 4:1) and ³¹P NMR if phosphorylating agents are involved.
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
